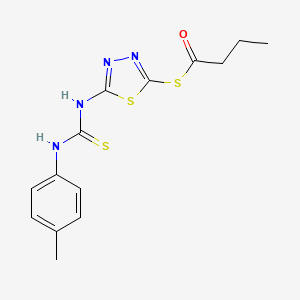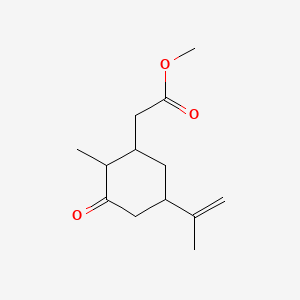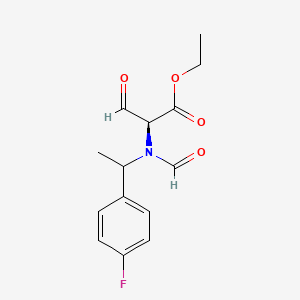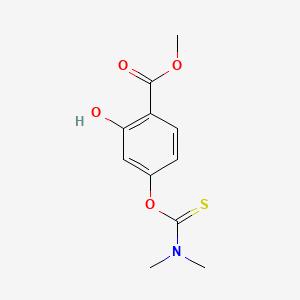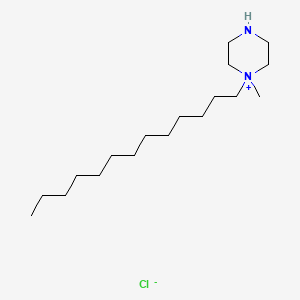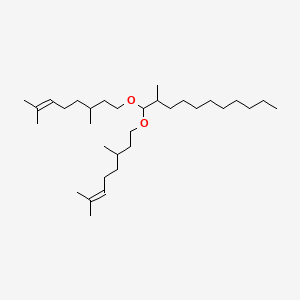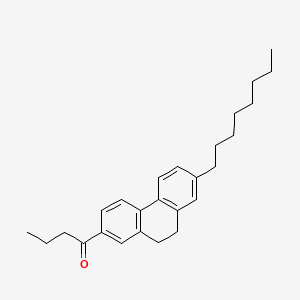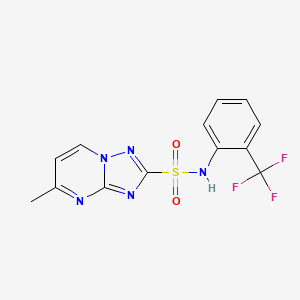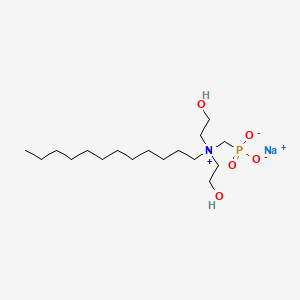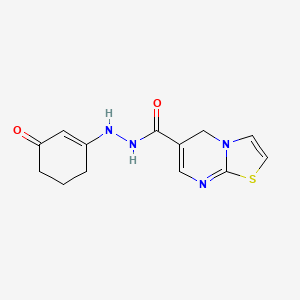
Berberonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Berberonic acid, also known as pyridine-2,4,5-tricarboxylic acid, is an organic compound that belongs to the heterocycles, specifically the heteroaromatics. It is part of the group of pyridinetricarboxylic acids and consists of a pyridine ring with three carboxy groups in the 2-, 4-, and 5-positions. The name “this compound” is derived from berberine .
Preparation Methods
Berberonic acid can be synthesized through the oxidation of berberine using nitric acid. Another method involves the oxidative degradation of monascaminone with potassium permanganate . These methods are typically used in laboratory settings for small-scale production.
Chemical Reactions Analysis
Berberonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The carboxy groups in the 2-, 4-, and 5-positions can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid for oxidation and potassium permanganate for oxidative degradation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Berberonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of berberonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Berberonic acid is part of the pyridinetricarboxylic acids group, which includes several isomers such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- Collidinic acid (2,4,6-Pyridinetricarboxylic acid)
Compared to these similar compounds, this compound is unique due to its specific arrangement of carboxy groups in the 2-, 4-, and 5-positions, which imparts distinct chemical and biological properties .
Properties
CAS No. |
490-28-8 |
|---|---|
Molecular Formula |
C8H5NO6 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
pyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-5(8(14)15)9-2-4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
IFLXVSWHQQZRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


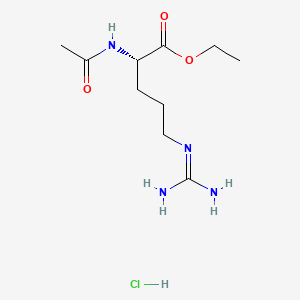
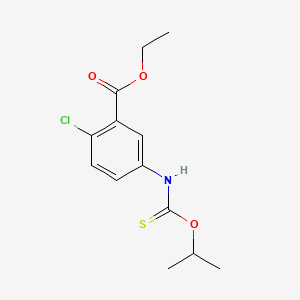
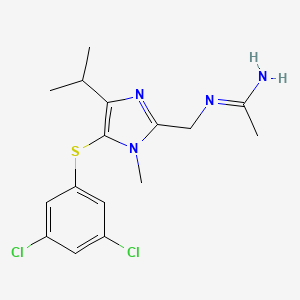
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
